molecular formula C12H16ClN3O B1399219 1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone CAS No. 1316223-72-9

1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Cat. No. B1399219
M. Wt: 253.73 g/mol
InChI Key: AQKLUGQGYBXJKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone, also known as CPP or CPP-NE, is a research chemical having a piperidine and pyrazine core structure1. It has a molecular formula of C12H16ClN3O and a molecular weight of 253.73 g/mol1.



Synthesis Analysis

The synthesis analysis of 1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone is not readily available in the search results. However, related compounds with piperidine and pyrazine structures have been synthesized and studied234.



Molecular Structure Analysis

The molecular structure of 1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone consists of a piperidine ring and a pyrazine ring1. The exact structural details are not provided in the search results.



Chemical Reactions Analysis

The chemical reactions involving 1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone are not explicitly mentioned in the search results. However, compounds with similar structures have been involved in various chemical reactions2.



Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone are not fully detailed in the search results. However, it is known that it has a molecular weight of 253.73 g/mol1.


Scientific Research Applications

  • Scientific Field: Cancer Research

    • Application Summary : Pyrazine compounds have been studied for their potential use in cancer treatment . More specifically, the SHP2 protein, which is a member of the Protein Tyrosine Phosphatases (PTPs) family, is closely related to cancer . The activation of the PTP’s pathway in human cancers has triggered the development of a variety of pharmacological inhibitors targeting catalytic sites of the SHP2 cascade .
    • Methods of Application : In the study, a structure-based drug design was used to optimize the known inhibitor SHP099 by introducing 1-(methylsulfonyl)-4-prolylpiperazine as a linker . Three pyrazine-based small molecules were designed and synthesized .
    • Results or Outcomes : The studies concluded in the discovery of methyl (6-amino-5-(2,3-dichlorophenyl)pyrazin-2-yl)prolylprolinate hydrochloride as one of the final compounds which is an active and acceptable cytotoxic agent .
  • Scientific Field: Molecular Structure Investigation

    • Application Summary : Pyrazine compounds have also been investigated for their molecular structure using various spectroscopic techniques .
    • Methods of Application : The study involved the use of FT-IR, FT-Raman, UV, NMR Spectra for the molecular structure investigation of a pyrazine compound .
    • Results or Outcomes : The study provided a detailed understanding of the molecular structure of the investigated pyrazine compound .
  • Scientific Field: Antimicrobial Drug Development

    • Application Summary : Pyrazine compounds have been found in many potent biologically active compounds, such as sulfathiazole, an antimicrobial drug .
    • Methods of Application : The development of these drugs often involves the synthesis of various thiazole derivatives and testing their biological activity .
    • Results or Outcomes : The synthesized thiazole derivatives have shown several biological activities such as antimicrobial, antiviral, and antifungal activities .
  • Scientific Field: Antiretroviral Drug Development

    • Application Summary : Pyrazine compounds are also found in antiretroviral drugs like Ritonavir .
    • Methods of Application : The development of these drugs involves the synthesis of various pyrazine derivatives and testing their biological activity .
    • Results or Outcomes : The synthesized pyrazine derivatives have shown anti-HIV activity .
  • Scientific Field: Antiviral Drug Development

    • Application Summary : N-heteroaryl substituted adamantane-containing amines, which include some pyrazine compounds, are of substantial interest for their perspective antiviral activities .
    • Methods of Application : The development of these drugs involves the substitution of the chlorine atom at the alpha-position of N-heterocycles by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .
    • Results or Outcomes : The prototropic equilibrium in these compounds was studied using NMR spectroscopy .
  • Scientific Field: Psychotherapeutic Drug Development

    • Application Summary : N-heteroaryl substituted adamantane-containing amines, which include some pyrazine compounds, are of substantial interest for their perspective psychotherapeutic activities .
    • Methods of Application : The development of these drugs involves the substitution of the chlorine atom at the alpha-position of N-heterocycles by the amino group using convenient nucleophilic substitution reactions with a series of adamantylalkylamines .
    • Results or Outcomes : The prototropic equilibrium in these compounds was studied using NMR spectroscopy .

Safety And Hazards

The safety and hazards associated with 1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone are not explicitly mentioned in the search results. It’s always important to handle research chemicals with appropriate safety measures.


Future Directions

The future directions for the study of 1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone are not specified in the search results. However, related compounds have been studied for their potential applications in various fields67.


properties

IUPAC Name

1-[4-[(6-chloropyrazin-2-yl)methyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3O/c1-9(17)16-4-2-10(3-5-16)6-11-7-14-8-12(13)15-11/h7-8,10H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQKLUGQGYBXJKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)CC2=CN=CC(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-((6-Chloropyrazin-2-yl)methyl)piperidin-1-yl)ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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